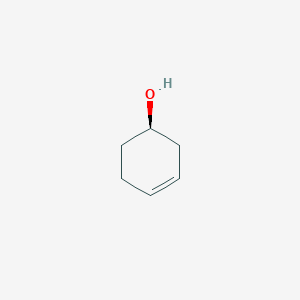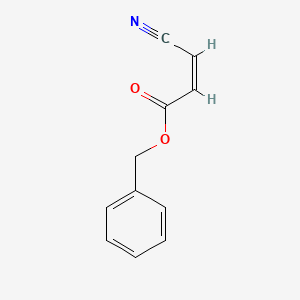
(Z)-Benzyl 3-cyanoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Benzyl 3-cyanoacrylate is a member of the cyanoacrylate family, which are known for their strong adhesive properties. Cyanoacrylates are widely used in various fields, including medicine, industry, and household applications. The compound this compound is particularly notable for its unique chemical structure, which includes a benzyl group and a cyano group attached to an acrylate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Benzyl 3-cyanoacrylate typically involves the reaction of benzyl alcohol with cyanoacrylic acid or its derivatives. The reaction is usually carried out under anhydrous conditions to prevent premature polymerization. Common catalysts used in this reaction include bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Benzyl 3-cyanoacrylate undergoes various chemical reactions, including:
Polymerization: Initiated by anionic species, leading to the formation of long polymer chains.
Hydrolysis: In the presence of water, the compound can hydrolyze to form benzyl alcohol and cyanoacrylic acid.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Anionic Polymerization: Initiated by bases such as sodium hydroxide or amines.
Hydrolysis: Catalyzed by acids or bases in aqueous conditions.
Addition Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Major Products
Polymerization: Produces polycyanoacrylate.
Hydrolysis: Yields benzyl alcohol and cyanoacrylic acid.
Addition Reactions: Forms various adducts depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-Benzyl 3-cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Biology: Employed in the immobilization of biological tissues and cells.
Medicine: Utilized as a tissue adhesive in surgical procedures.
Industry: Applied in the manufacturing of high-strength adhesives and sealants.
Wirkmechanismus
The primary mechanism of action for (Z)-Benzyl 3-cyanoacrylate involves its rapid polymerization upon contact with moisture. This polymerization is initiated by the presence of anionic species, leading to the formation of strong adhesive bonds. The molecular targets include hydroxyl groups on surfaces, which facilitate the formation of a robust polymer network.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyanoacrylate:
Butyl cyanoacrylate: Used in medical applications for wound closure.
Octyl cyanoacrylate: Known for its flexibility and used in medical adhesives.
Uniqueness
(Z)-Benzyl 3-cyanoacrylate is unique due to its benzyl group, which imparts specific adhesive properties and reactivity. Compared to other cyanoacrylates, it offers a balance between strength and flexibility, making it suitable for specialized applications in both medical and industrial fields.
Eigenschaften
Molekularformel |
C11H9NO2 |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
benzyl (Z)-3-cyanoprop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-7H,9H2/b7-4- |
InChI-Schlüssel |
ISTMDTFQYFVMHN-DAXSKMNVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)/C=C\C#N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




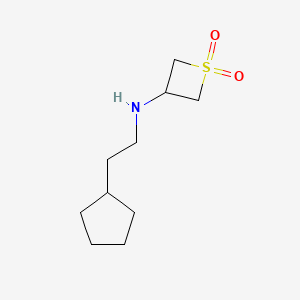
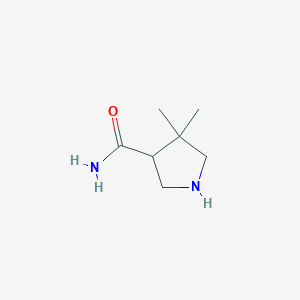
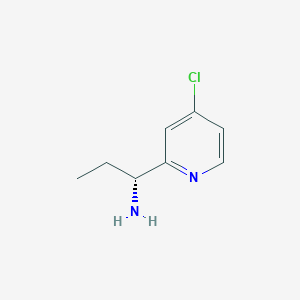

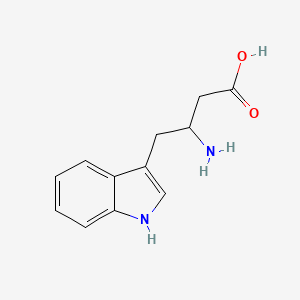
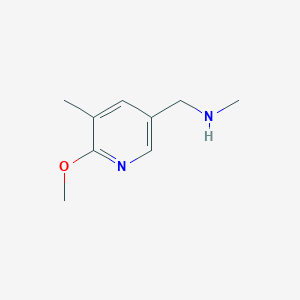
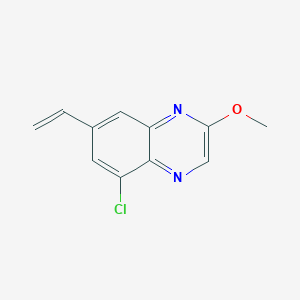
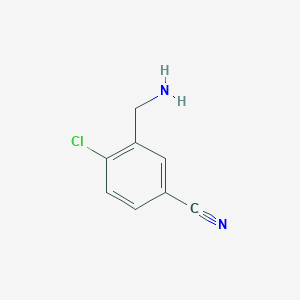
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
